molecular formula C11H11NO B3099008 N-(naphthalen-2-ylmethyl)hydroxylamine CAS No. 134796-86-4

N-(naphthalen-2-ylmethyl)hydroxylamine

Cat. No. B3099008
CAS RN: 134796-86-4
M. Wt: 173.21 g/mol
InChI Key: SSSXGIISELHNCS-UHFFFAOYSA-N
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Description

N-(naphthalen-2-ylmethyl)hydroxylamine is a chemical compound with a molecular weight of 159.19 . It is typically stored at temperatures below -10 degrees Celsius . The compound is usually provided in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO/c12-11-10-6-5-8-3-1-2-4-9 (8)7-10/h1-7,11-12H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Hydroxylamines, including this compound, have been used as prevalent precursors in catalytic nitrene transfer reactions . These reactions have led to new amidation or amination reactions, such as C–H insertions and aziridination of olefins .


Physical And Chemical Properties Analysis

This compound has a melting point range of 135-137 degrees Celsius . It is typically stored at temperatures below -10 degrees Celsius and is provided in the form of a powder .

Mechanism of Action

The mechanism of action of N-(naphthalen-2-ylmethyl)hydroxylamine is still being studied. However, it is believed to act as a free radical scavenger, neutralizing harmful reactive oxygen species and preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve the antioxidant capacity of cells and tissues, reduce inflammation, and protect against DNA damage. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using N-(naphthalen-2-ylmethyl)hydroxylamine in lab experiments is its ability to act as a potent antioxidant, making it a valuable tool for studying oxidative stress-related diseases. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving N-(naphthalen-2-ylmethyl)hydroxylamine. Some possible areas of study include its potential use in the treatment of neurodegenerative diseases, its role in regulating cellular metabolism, and its potential as a therapeutic agent for cancer. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various scientific fields.

Scientific Research Applications

N-(naphthalen-2-ylmethyl)hydroxylamine has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antioxidant properties, making it a promising candidate for the prevention and treatment of oxidative stress-related diseases.

properties

IUPAC Name

N-(naphthalen-2-ylmethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12-13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSXGIISELHNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297459
Record name N-Hydroxy-2-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134796-86-4
Record name N-Hydroxy-2-naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134796-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-2-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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